[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE
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Overview
Description
[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE is an organic compound characterized by the presence of two 3-fluorobenzoyl groups attached to a 2,5-dimethylpiperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves the reaction of 2,5-dimethylpiperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-Bis(4-fluorobenzoyl)benzene
- 4-Fluorobenzylamine
Comparison: [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20F2N2O2 |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
[4-(3-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C20H20F2N2O2/c1-13-11-24(20(26)16-6-4-8-18(22)10-16)14(2)12-23(13)19(25)15-5-3-7-17(21)9-15/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
PBMFYUMMRIMGEC-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CN1C(=O)C2=CC(=CC=C2)F)C)C(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC(=CC=C2)F)C)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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